molecular formula C18H23F2NO2 B6188548 ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate CAS No. 2648962-06-3

ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B6188548
CAS No.: 2648962-06-3
M. Wt: 323.4
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Description

Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 1-benzyl-4-oxopiperidine-3-carboxylates.

    Michael Addition: These intermediates undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds to form 6- and 6,8-substituted derivatives.

    Cyclization: The resulting products are then subjected to cyclization reactions to form the bicyclic core structure.

    Fluorination: Introduction of fluorine atoms is achieved through selective fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).

    Esterification: Finally, esterification reactions are carried out to introduce the ethyl ester group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Benzyl-substituted derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate exerts its effects involves interactions with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
  • Ethyl 3-benzyl-9,9-dichloro-3-azabicyclo[3.3.1]nonane-1-carboxylate
  • Ethyl 3-benzyl-9,9-dimethyl-3-azabicyclo[3.3.1]nonane-1-carboxylate

Uniqueness

Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

2648962-06-3

Molecular Formula

C18H23F2NO2

Molecular Weight

323.4

Purity

95

Origin of Product

United States

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